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Compound of Interest |

Compound Name: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: B081390
Abstract

2-Bromo-1-octene (CAS: 13249-60-0) is a strategic vinyl bromide building block used to
introduce the 2-octenyl motif into complex organic frameworks.[1][2] Unlike its linear isomer (1-
bromo-1-octene), the gem-bromoalkene structure of 2-bromo-1-octene allows for the
formation of 1,1-disubstituted alkenes via cross-coupling, or the generation of nucleophilic
vinyllithium species for addition to carbonyls.[1] This guide details the handling, synthesis, and
three primary application protocols: Suzuki-Miyaura coupling, Sonogashira coupling, and
Lithium-Halogen exchange.[1]

Chemical Profile & Handling
Physical Properties[1]

e Formula:

Molecular Weight: 191.11 g/mol [1][2][3]

Appearance: Colorless to pale yellow liquid.

Boiling Point: ~70-75 °C at 15 mmHg (approximate).[1]

Solubility: Miscible in THF, Et2O, DMF, Toluene, Hexanes; insoluble in water.
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 Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials).

Preparation & Purity (Critical Note)

Commercially available 2-bromo-1-octene often contains traces of the 1-bromo-1-octene
isomer.[1] For applications requiring strict regiocontrol, synthesis via Markovnikov addition of
HBr to 1-octyne is the preferred route over the elimination of 1,2-dibromooctane, which yields
iIsomeric mixtures.[1]

Purity Check:
e 1H NMR Diagnostic: The terminal methylene protons (

) of 2-bromo-1-octene appear as two distinct singlets (approx.[1]

5.40 and 5.60 ppm). The linear isomer (1-bromo-1-octene) shows vinylic protons as
multiplets/doublets in the

6.0-6.5 ppm region.[1]
Reactivity Landscape
2-Bromo-1-octene serves as a divergent intermediate.[1] Its reactivity is governed by the

C-Br bond, which is susceptible to oxidative addition (Pd/Ni catalysis) and lithium-halogen
exchange.[1]
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Figure 1: Divergent synthetic pathways for 2-bromo-1-octene.[1]
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Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling

Obijective: Coupling 2-bromo-1-octene with Phenylboronic acid to synthesize (1-octen-2-
yl)benzene.[1] Mechanism: The steric bulk at the 2-position requires a phosphine ligand
capable of facilitating oxidative addition without overcrowding the metal center.

is standard, but
is more robust for sterically demanding substrates.[1]

Reagents:

2-Bromo-1-octene (1.0 equiv)[1][2]

Phenylboronic acid (1.2 equiv)[1]

Catalyst:
(3-5 mol%)[1]

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)[1]

Step-by-Step Procedure:

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool
under Argon flow.

e Charging: Add 2-bromo-1-octene (191 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2
mmol) to the flask.

e Solvent & Base: Add DME (5 mL) via syringe. Degas the solution by bubbling Argon for 10
minutes (Sparging). Note: Oxygen removal is critical to prevent homocoupling.

o Catalyst Addition: Add
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(58 mg, 0.05 mmol) quickly against a positive pressure of Argon. Add the degassed
solution (1.5 mL).

e Reaction: Heat the mixture to reflux (85 °C oil bath) for 12—-16 hours. Monitor by TLC
(Hexanes; Product

> Starting Material).

e Workup: Cool to RT. Dilute with

(20 mL) and water (20 mL). Separate layers. Extract aqueous layer with
(2 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.

 Purification: Flash column chromatography (100% Hexanes).

Protocol B: Sonogashira Coupling

Objective: Synthesis of conjugated enynes. Key Insight: Vinyl bromides are less reactive than
iodides. The use of Cul as a co-catalyst is mandatory here to generate the copper-acetylide
intermediate.

Reagents:
e 2-Bromo-1-octene (1.0 equiv)[1][2]
o Terminal Alkyne (e.g., 1-ethynyl-4-methoxybenzene) (1.2 equiv)[1]
o Catalyst:
(5 mol%)[1]

e Co-Catalyst: Cul (2.5 mol%)[1][4]
» Base/Solvent:

(Triethylamine) or Diisopropylamine (DIPA) (used as solvent).[1]
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Step-by-Step Procedure:

e Setup: Use a sealed tube or pressure vial for best results (prevents solvent loss and
excludes

).
e Charging: Add

, Cul, and the Alkyne to the vial.
e Degassing: Cap and purge with Argon.
e Liquid Addition: Inject degassed

(3 mL per mmol substrate) followed by 2-bromo-1-octene.

» Reaction: Heat to 60—-80 °C. Caution: Vinyl bromides require higher temperatures than aryl
iodides. Stir for 4-8 hours.

o Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium
salts. Wash the pad with EtOAc.

 Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Lithium-Halogen Exchange (Nucleophilic
Generation)

Objective: Generation of 2-lithio-1-octene and trapping with an aldehyde (e.g., Benzaldehyde).
[1] Safety:t-Butyllithium (t-BuLli) is pyrophoric.[1] This reaction requires strict anhydrous
conditions and low temperature.

Reagents:
e 2-Bromo-1-octene (1.0 equiv)[1][2]

e -BuLi (2.0 equiv, 1.7 M in pentane)[1]

e Benzaldehyde (1.2 equiv)[1][5]
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e Solvent: Anhydrous THF or
Step-by-Step Procedure:

e Setup: Flame-dry a Schlenk flask. Cool to -78 °C (Dry ice/Acetone bath) under

e Substrate: Dissolve 2-bromo-1-octene (1.0 mmol) in THF (5 mL) and inject into the flask.
e Exchange: Add

-BuLi (2.0 mmol) dropwise over 5 minutes.

o Observation: The solution may turn yellow.

o Mechanistic Note: 2 equivalents of t-BuLi are used; one for the exchange, one to destroy
the resulting t-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.

e Incubation: Stir at -78 °C for 30—60 minutes to ensure complete formation of the vinyllithium
species.

e Trapping: Add Benzaldehyde (neat or in THF) dropwise.
e Warming: Stir at -78 °C for 1 hour, then remove the cold bath and allow to warm to 0 °C.
e Quench: Quench with saturated

solution.

¢ Result: Yields the allylic alcohol 2-phenyl-1-nonen-3-ol (after rearrangement/workup logic
check: actually yields 2-hexyl-1-phenyl-2-propen-1-ol).

Troubleshooting & Optimization

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b081390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Problem Probable Cause Solution

S o Switch to electron-rich, bulky
_ , Oxidative addition is slow for _ _
Low Conversion (Suzuki) ) ) ligands like SPhos or XPhos.
vinyl bromides.[1]
[1] Increase temp to 100°C.

Degas solvents thoroughly
Homocoupling (Substrate) Presence of Oxygen. (Freeze-Pump-Thaw is

superior to sparging).[1]

] ] ] Ensure THF is distilled from
] Moisture in solvent (Li-
Protodehalogenation Na/Benzophenone.[1] Use

Exchange).[1] fresh t-BuLi

Verify 2-bromo-1-octene purity

o o ) ] by NMR. Avoid material made
Regioisomer Contamination Impure starting material. o o o
via dibromination/elimination if

possible.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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